molecular formula C22H20ClNO3 B12855553 N-(2-benzylphenyl)-3-chloro-4,5-dimethoxybenzamide

N-(2-benzylphenyl)-3-chloro-4,5-dimethoxybenzamide

Cat. No.: B12855553
M. Wt: 381.8 g/mol
InChI Key: YHZCDFIMJGASAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzylphenyl)-3-chloro-4,5-dimethoxybenzamide is an organic compound that features a benzamide core substituted with a 2-benzylphenyl group, a chlorine atom, and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzylphenyl)-3-chloro-4,5-dimethoxybenzamide typically involves the reaction of 2-benzylphenylamine with 3-chloro-4,5-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and advanced purification techniques such as recrystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzylphenyl)-3-chloro-4,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

N-(2-benzylphenyl)-3-chloro-4,5-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(2-benzylphenyl)-3-chloro-4,5-dimethoxybenzamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include inhibition of signal transduction pathways or interference with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzylphenyl)-2-chlorobenzamide
  • N-(2-benzylphenyl)-3-chlorobenzamide
  • N-(2-benzylphenyl)-4-chlorobenzamide

Uniqueness

N-(2-benzylphenyl)-3-chloro-4,5-dimethoxybenzamide is unique due to the presence of both chlorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The specific substitution pattern on the benzamide core can result in distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H20ClNO3

Molecular Weight

381.8 g/mol

IUPAC Name

N-(2-benzylphenyl)-3-chloro-4,5-dimethoxybenzamide

InChI

InChI=1S/C22H20ClNO3/c1-26-20-14-17(13-18(23)21(20)27-2)22(25)24-19-11-7-6-10-16(19)12-15-8-4-3-5-9-15/h3-11,13-14H,12H2,1-2H3,(H,24,25)

InChI Key

YHZCDFIMJGASAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)NC2=CC=CC=C2CC3=CC=CC=C3)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.